Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate
Description
Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is an organophosphorus compound with a molecular formula of C11H25O4P. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is a phosphonate ester, which is a class of compounds characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety.
Properties
CAS No. |
62456-43-3 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C11H25O4P/c1-7-13-16(12,14-8-2)11(9(3)4)15-10(5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
AUGZVIBXXPYJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(C)C)OC(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For instance, diethyl phosphite can react with 2-methyl-1-[(propan-2-yl)oxy]propyl bromide under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester with similar reactivity.
Dimethyl methylphosphonate: Another phosphonate ester used in similar applications.
Diethyl ethylphosphonate: Structurally similar but with different alkyl groups attached to the phosphonate moiety.
Uniqueness
Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other phosphonates may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
